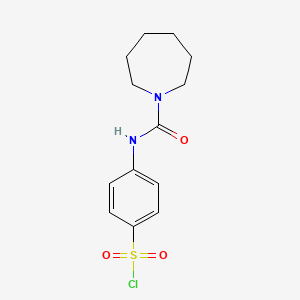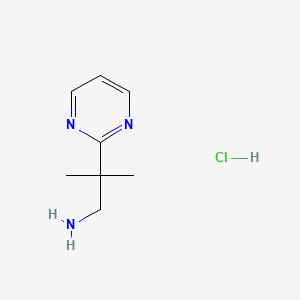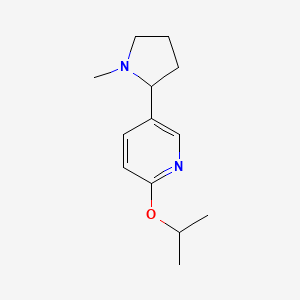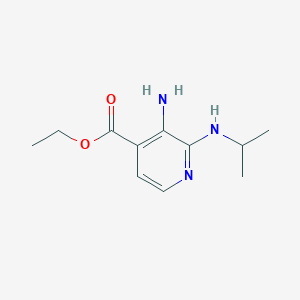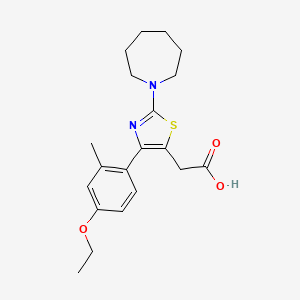
2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a halogenated ketone, the thiazole ring can be formed through a cyclization reaction with thiourea.
Substitution Reactions: The azepane group can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the thiazole intermediate.
Introduction of the Ethoxy-Methylphenyl Group: This step may involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions to attach the ethoxy-methylphenyl group to the thiazole ring.
Acetic Acid Functionalization: Finally, the acetic acid moiety can be introduced through carboxylation reactions or by using acetic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or other functional groups, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the azepane or ethoxy-methylphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated compounds, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiazolidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, modulating their activity. The azepane group may enhance binding affinity, while the ethoxy-methylphenyl group could influence the compound’s pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Piperidin-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid: Similar structure but with a piperidine ring instead of azepane.
2-(2-(Morpholin-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid: Contains a morpholine ring instead of azepane.
Uniqueness
2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid is unique due to the presence of the azepane ring, which may confer distinct biological properties compared to its analogs
Propiedades
Número CAS |
1443286-02-9 |
|---|---|
Fórmula molecular |
C20H26N2O3S |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2-[2-(azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C20H26N2O3S/c1-3-25-15-8-9-16(14(2)12-15)19-17(13-18(23)24)26-20(21-19)22-10-6-4-5-7-11-22/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,23,24) |
Clave InChI |
AFXBVRHSFLTQGN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13005840.png)
![Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate](/img/structure/B13005843.png)
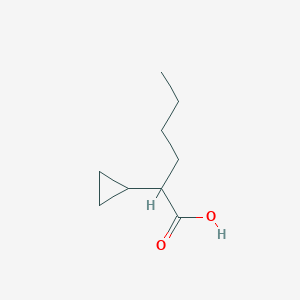
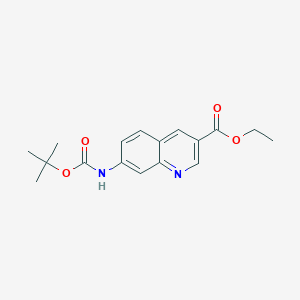
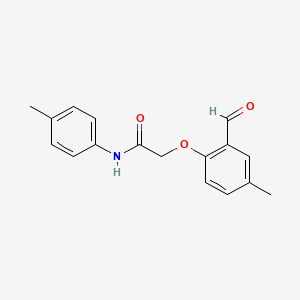
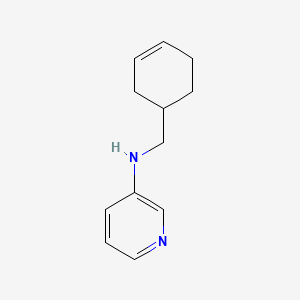
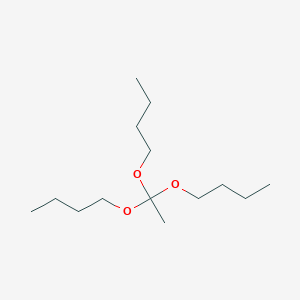
![2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran](/img/structure/B13005881.png)
